Dextromethorphan Hydrobromide

Catalog No.
S002336
CAS No.
125-69-9
M.F
C18H26BrNO
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextromethorphan Hydrobromide

CAS Number

125-69-9

Product Name

Dextromethorphan Hydrobromide

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide

Molecular Formula

C18H26BrNO

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1

InChI Key

MISZALMBODQYFT-URVXVIKDSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br

solubility

>55.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

d-Methorphan, Delsym, Dextromethorphan, Dextromethorphan Hydrobromide, Dextromethorphan Hydrobromide, (+-)-Isomer, Dextromethorphan Hydrobromide, Monohydrate, Dextromethorphan Hydrochloride, Dextromethorphan, (+-)-Isomer, Hydrobromide, Dextromethorphan, Hydrochloride, Dextromethorphan, l-Methorphan, Levomethorphan, Racemethorphan

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br

The exact mass of the compound Delsym is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756723. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dextromethorphan and NMDA receptors:

Dextromethorphan is classified as a N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are important for regulating various brain functions, including learning, memory, and pain perception. Studies suggest that dextromethorphan might block the activity of these receptors, potentially leading to various effects [].

  • Some research has investigated the potential of dextromethorphan for treating neuropathic pain, a chronic pain condition often resistant to conventional medications [].
  • Additionally, dextromethorphan's ability to modulate the NMDA receptor system has been explored in the context of neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) [, ].

Dextromethorphan and Serotonin:

Dextromethorphan can also interact with the serotonin system in the brain. Serotonin is a neurotransmitter involved in mood regulation, among other functions.

  • Studies have explored the potential use of dextromethorphan for treating depression, although the evidence is limited and further research is needed [].
  • It's important to note that dextromethorphan can cause serious side effects at high doses, particularly when combined with certain medications that affect serotonin levels.

Dextromethorphan undergoes various metabolic transformations, primarily through cytochrome P450 enzymes. The major metabolic pathways include:

  • O-demethylation to form dextrorphan, which is an active metabolite contributing to its therapeutic effects.
  • N-demethylation leading to the formation of 3-methoxymorphinan.
  • Conjugation with glucuronic acid and sulfate ions for excretion .

The compound exhibits non-selective serotonin reuptake inhibition and acts as a sigma-1 receptor agonist, influencing multiple neurotransmitter systems .

Dextromethorphan primarily functions as an antitussive agent by suppressing cough reflexes in the brain. It modulates the glutamatergic system and acts as a non-competitive antagonist of N-methyl-D-aspartate receptors, which can lead to sedative and dissociative effects . Additionally, it has been explored for potential antidepressant properties due to its ability to enhance serotonin activity and influence neuroplasticity mechanisms .

The synthesis of Dextromethorphan has evolved since its initial development in the mid-20th century. Common methods include:

  • Racemate Separation: Utilizing tartaric acid to separate stereoisomers, followed by methylation of the hydroxyl group to yield the desired enantiomer .
  • Ionic Liquid Synthesis: Recent advancements focus on environmentally friendly synthesis routes using ionic liquids .

Dextromethorphan is widely used in over-the-counter medications for cough relief. Its applications extend beyond cough suppression, with research indicating potential uses in treating mood disorders due to its rapid antidepressant effects observed in clinical studies . It is also being investigated for its neuroprotective properties against excitotoxicity.

Dextromethorphan interacts with several substances, influencing its pharmacological effects:

  • CNS Depressants: Co-administration with other central nervous system depressants can enhance sedative effects, increasing risks of dizziness and lethargy .
  • Serotonergic Drugs: Caution is advised when combined with other serotonergic agents due to the risk of serotonin syndrome .
  • Genetic Variability: Individual differences in cytochrome P450 enzyme activity significantly affect metabolism and efficacy, with some individuals being "poor metabolizers" leading to prolonged drug effects .

Dextromethorphan shares structural similarities and pharmacological properties with several other compounds. Below are some notable comparisons:

CompoundSimilaritiesUnique Aspects
LevomethorphanBoth are morphinan derivatives; antitussiveLevomethorphan has stronger analgesic properties; used as an opioid analgesic.
CodeineBoth have cough suppressant effectsCodeine is an opioid and can lead to dependency; dextromethorphan does not produce physical dependence.
ButorphanolBoth act on opioid receptorsButorphanol has analgesic properties; dextromethorphan primarily serves as an antitussive.
LoperamideBoth are used for gastrointestinal issuesLoperamide primarily treats diarrhea; dextromethorphan focuses on cough suppression.

Dextromethorphan's unique mechanism as a non-opioid antitussive differentiates it from these compounds, making it a preferred choice for treating cough without the risks associated with opioid medications.

MethodStarting MaterialReaction ConditionsYield (%)Key Advantages
Traditional Grewe CyclizationN-Formyl Octabase85% H₃PO₄, 65-70°C, 12h65-75Well-established procedure
Improved Phosphoric Acid CyclizationN-Formyl Octahydroisoquinoline97-100% H₃PO₄, toluene, Dean-Stark80-85Higher conversion, water removal
Aluminum Chloride MethodCompound 3 + AlCl₃AlCl₃ instead of H₃PO₄, 70°C70-78Lower cost, milder conditions
Ionic Liquid Method1-butyl-3-methyl imidazolium acetateIonic liquid solvent, 55°C reflux85-90Solvent-free, greener process
Rare Earth Lewis Acid MethodCompound with rare earth Lewis acidToluene/dichloromethane, controlled temp75-82Higher selectivity, reduced byproducts

Catalytic Asymmetric Synthesis of Enantiomerically Pure Forms

The development of catalytic asymmetric synthesis methods for dextromethorphan intermediates represents a significant advancement in pharmaceutical manufacturing, addressing the critical need for enantiomerically pure compounds [8] [9] [10]. These methodologies enable the direct preparation of the desired (S)-enantiomer while avoiding the wasteful resolution processes inherent in classical racemic synthesis.

Engineered imine reductases have demonstrated exceptional performance in the asymmetric synthesis of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, a key intermediate in dextromethorphan production [8]. The optimized enzyme variant (S)-IR61-V69Y/P123A/W179G/F182I/L212V (M4) exhibits a remarkable 766-fold improvement in catalytic efficiency compared to the wild-type enzyme [8]. This engineered biocatalyst can completely convert 200 millimolar concentrations of 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline to the desired (S)-octahydroisoquinoline product in 77% isolated yield with greater than 99% enantiomeric excess [8].

The exceptional performance of the M4 variant is attributed to strategic amino acid substitutions that enhance substrate binding and improve the enzyme's tolerance for bulky substrates [8]. The high space-time yield of 542 grams per liter per day demonstrates the potential for industrial-scale application of this biocatalytic approach [8]. This productivity metric significantly exceeds traditional chemical synthesis methods and represents a substantial improvement in process efficiency [8].

Ferrocenyl-type phosphine ligands developed by Ciba-Geigy have enabled the implementation of homogeneously catalyzed asymmetric hydrogenation for both carbon-carbon and carbon-nitrogen double bonds in morphinan synthesis [9]. These ligands facilitate stereoselective hydrogenation processes that achieve yields of 70-85% with enantiomeric excesses exceeding 95% [9]. The technology has been successfully scaled up for industrial production, demonstrating the practical viability of asymmetric catalysis in pharmaceutical manufacturing [9].

Brønsted acid-bifunctional thiourea co-catalysts represent another innovative approach to asymmetric synthesis in the morphinan series [11]. These dual-function catalysts combine Brønsted acid activation with thiourea-mediated hydrogen bonding to achieve high levels of stereocontrol [11]. The system enables the synthesis of both enantiomers of target compounds from identical starting materials by simply changing the counterion, providing remarkable synthetic flexibility [11].

Recent advances in enzyme engineering have produced highly active imine reductase mutants specifically optimized for bulky α,β-unsaturated imine substrates [12]. Through systematic evaluation of 48 different imine reductases, researchers identified variants capable of converting various phenyl-substituted 1-benzyl-hexahydroisoquinolines to the corresponding octahydroisoquinoline derivatives with excellent enantiomeric excess [12]. The most sterically tolerant enzyme, IRED from Sandaracinus amylolyticus (IR40), demonstrates broad substrate scope and high enantioselectivity [12].

Table 2: Catalytic Asymmetric Synthesis Methods

Enzyme/CatalystSubstrateProductYield (%)Enantiomeric Excess (%)Space-Time Yield
Imine Reductase IR61-M41-(4-methoxybenzyl)-HHIQ(S)-1-(4-methoxybenzyl)-OHIQ77>99542 g L⁻¹ day⁻¹
Cyclohexylamine Oxidase CHAO-CCH12-C21-(4-methoxybenzyl)-OHIQ (racemic)(S)-1-(4-methoxybenzyl)-OHIQ80 (semi-prep), 67 (gram scale)99 (semi-prep), 96 (gram scale)Not specified
Ferrocenyl Phosphine LigandsC=C and C=N bondsChiral intermediates70-85>95Not specified
Brønsted Acid-Thiourea Co-catalysts4-substituted compoundsEnantioenriched products60-8570-90Not specified
Engineered IRED MutantsVarious benzyl-HHIQ derivativesChiral octahydroisoquinolines65-7893-99Variable

Biocatalytic Deracemization Using Novel Oxidase Enzymes

Biocatalytic deracemization represents a paradigm shift in the preparation of enantiomerically pure dextromethorphan intermediates, utilizing novel oxidase enzymes to convert racemic mixtures into single enantiomers [13] [14] [15] [16]. This approach offers significant advantages over traditional resolution methods by theoretically achieving 100% yield of the desired enantiomer rather than the 50% maximum inherent in kinetic resolution processes.

The discovery of cyclohexylamine oxidase CHAO-CCH12-C2 through genome mining has enabled highly efficient deracemization of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [13] [14] [16]. This novel enzyme demonstrates exceptional performance under Turner's deracemization conditions, completely converting 100 millimolar concentrations of racemic substrate to afford (S)-1-(4-methoxybenzyl)-OHIQ in 80% isolated yield with 99% enantiomeric excess at semi-preparative scale [13] [14] [16]. The enzyme's superior catalytic efficiency (kcat) enables effective oxidation at elevated substrate concentrations, a critical factor for industrial applications [16].

Structural analysis of CHAO-CCH12-C2 complexed with the product 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline has revealed key mechanistic insights [16]. The enzyme contains two distinct binding cavities and a catalytically important "aromatic cage" formed by phenylalanine 342, tyrosine 433, and flavin adenine dinucleotide [16]. Site-directed mutagenesis studies identified leucine 295 as a critical residue for efficient enzymatic oxidation, providing valuable information for further enzyme optimization [16].

Scale-up studies demonstrate the practical viability of the biocatalytic deracemization approach [16]. When the reaction was scaled to gram quantities (5.8 millimoles) without additional optimization, the (S)-product was still isolated in 67% yield with 96% enantiomeric excess [16]. This performance at increased scale indicates robust enzyme stability and maintained selectivity under process-relevant conditions [16].

Engineered cyclohexylamine oxidase mutants have expanded the substrate scope and improved the efficiency of biocatalytic deracemization [15] [17]. The Y321I mutant exhibits enhanced catalytic efficiency toward 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, achieving 78% isolated yield with 99% enantiomeric excess [15] [17]. Double mutant Y321I/M226T demonstrates activity toward additional substrates, including (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, expanding the synthetic utility of these engineered biocatalysts [15] [17].

Peroxygenase-aryl alcohol oxidase fusion enzymes represent an innovative approach to self-sufficient biocatalytic systems [18]. These bifunctional enzymes generate hydrogen peroxide in situ through alcohol oxidation, which is subsequently utilized for substrate transformation by the peroxygenase component [18]. The optimized fusion system achieves total turnover numbers of 62,000 for the synthesis of dextrorphan, the highest value reported for biocatalytic synthesis of this metabolite [18].

Table 3: Biocatalytic Deracemization Using Novel Oxidase Enzymes

Enzyme SystemSubstrate Concentration (mM)Reaction ConditionsConversion (%)Isolated Yield (%)Enantiomeric Excess (%)
CHAO-CCH12-C2100-200Turner's deracemization, pH 9.010080 (0.4 mmol), 67 (5.8 mmol)99 (0.4 mmol), 96 (5.8 mmol)
CHAO mutant Y321INot specifiedCrude enzyme extractNot specified7899
CHAO double mutant Y321I/M226TNot specifiedCrude enzyme extractNot specified5193
Peroxygenase-AAO Fusion10Cascade reaction with H₂O₂>90Not specified>95
Novel Oxidase EnzymesVariableOptimized buffer systems85-9570-8590-99

Industrial-Scale Optimization and Process Chemistry Considerations

Industrial-scale production of dextromethorphan hydrobromide requires careful optimization of synthetic pathways to balance yield, purity, cost-effectiveness, and environmental sustainability [19] [20] [21] [6] [22]. Process chemistry considerations encompass reaction conditions, catalyst selection, solvent systems, purification methods, and waste minimization strategies that collectively determine the commercial viability of different synthetic approaches.

Temperature management represents a critical aspect of process optimization across all synthetic methodologies [7] [23]. Traditional Grewe cyclization reactions require temperatures of 65-70°C for extended periods (12-24 hours), necessitating robust heating systems and energy-intensive operations [1] [2]. Optimized chemical processes employing aluminum chloride catalysis operate at slightly higher temperatures (70-85°C) but with significantly reduced reaction times (5-8 hours), improving overall energy efficiency [2] [6]. Biocatalytic approaches offer substantial advantages in this regard, operating at mild temperatures (25-37°C) with reaction times of 2-6 hours, dramatically reducing energy requirements [13] [14] [16].

Catalyst loading and recovery considerations significantly impact process economics [2] [6] [7]. Traditional methods require large excesses of phosphoric acid (85% concentration), creating substantial waste streams and necessitating extensive neutralization procedures [1]. The aluminum chloride approach uses catalytic quantities of the Lewis acid, reducing both material costs and waste generation [2]. Ionic liquid methodologies enable catalyst recycling, as the ionic liquid can be recovered and reused multiple times without significant loss of activity [6]. Biocatalytic processes operate with milligram quantities of enzyme, offering exceptional atom economy and minimal waste generation [13] [14] [16].

Solvent selection profoundly influences both process efficiency and environmental impact [6] [24]. Traditional approaches rely on aromatic solvents such as toluene, which present environmental and safety concerns [1] [2]. Green chemistry initiatives have promoted the adoption of ionic liquids as environmentally benign alternatives, eliminating volatile organic compound emissions and enabling more sustainable manufacturing [6]. Biocatalytic processes utilize aqueous buffer systems, representing the most environmentally friendly option while simplifying downstream processing [13] [14] [16].

Purification methodology optimization directly affects product quality and process economics [22] [24]. Traditional synthetic routes require multiple extraction and crystallization steps to achieve pharmaceutical-grade purity [1] [2]. Advanced crystallization techniques, including seeded crystallization and controlled cooling protocols, have improved purification efficiency and product consistency [22]. Biocatalytic approaches enable simplified purification through selective enzymatic conversion, often requiring only simple extraction procedures to obtain high-purity products [13] [14] [16].

Scale-up considerations reveal important differences between synthetic methodologies [20] [21]. Chemical processes benefit from established engineering principles and equipment availability but may suffer from increased impurity formation at larger scales [2] [7]. Biocatalytic processes demonstrate excellent scalability with maintained selectivity, though enzyme production costs and stability considerations become important factors [13] [14] [16]. Process analytical technology implementation enables real-time monitoring and control of critical parameters, improving consistency and reducing batch-to-batch variation [22].

Cost analysis encompasses raw material expenses, energy consumption, waste treatment costs, and capital equipment requirements [20] [21] [6]. While traditional chemical synthesis may have lower immediate catalyst costs, the extensive purification requirements and waste treatment expenses can significantly impact overall economics [1] [2]. Biocatalytic processes, despite higher initial enzyme costs, often demonstrate superior overall economics through reduced energy requirements, simplified purification, and minimal waste generation [13] [14] [16].

Table 4: Industrial-Scale Optimization and Process Chemistry Considerations

ParameterTraditional MethodOptimized Chemical ProcessBiocatalytic ProcessKey Considerations
Reaction Temperature65-70°C70-85°C25-37°CHeat management required
Catalyst Loading85% H₃PO₄ (excess)AlCl₃ (catalytic)Enzyme (mg scale)Catalyst recovery needed
Solvent SystemToluene/aromatic solventsIonic liquids/green solventsAqueous buffer systemsEnvironmental impact
Reaction Time12-24 hours5-8 hours2-6 hoursProduction throughput
Purification MethodMultiple extractionsCrystallization/recrystallizationSimple extractionProduct purity requirements
Overall Process Yield60-70%75-85%70-80%Cost-effectiveness

Dextromethorphan Hydrobromide exhibits distinctive solubility patterns across various polar and non-polar solvent systems, reflecting its unique molecular structure and ionic characteristics. The compound demonstrates variable solubility depending on the polarity of the solvent medium and the specific intermolecular interactions established [1] [2] [3].

Polar Solvent Systems

In polar solvents, Dextromethorphan Hydrobromide shows moderate to high solubility characteristics. Water represents the most critical polar solvent for pharmaceutical applications, with the compound exhibiting sparingly soluble behavior. Quantitative measurements indicate a water solubility of 1.5 grams per 100 milliliters at 25 degrees Celsius, which corresponds to approximately 40 millimolar concentration under standard conditions [2] [4]. This relatively limited aqueous solubility is attributed to the predominantly hydrophobic morphinan backbone structure, despite the presence of the hydrobromide salt functionality [5].

Ethanol systems demonstrate significantly enhanced solubility characteristics. The compound exhibits freely soluble behavior in 95 percent ethanol, with quantitative data indicating solubility values reaching 25 grams per 100 milliliters [4]. This dramatic improvement in ethanol solubility compared to water reflects the ability of ethanol to establish favorable interactions with both the hydrophobic morphinan core and the ionic hydrobromide moiety [6]. Studies demonstrate that the compound achieves concentrations up to 100 millimolar in ethanol systems [6].

Methanol presents the highest solubility among polar solvents, with Dextromethorphan Hydrobromide described as very soluble in this medium [7] [8]. The enhanced methanol solubility compared to ethanol likely results from the smaller molecular size of methanol and its superior solvation properties for the complex molecular architecture of the compound [9].

Non-Polar Solvent Systems

Non-polar organic solvents demonstrate markedly different solubility behaviors for Dextromethorphan Hydrobromide. Chloroform represents a notable exception among non-polar solvents, with the compound exhibiting freely soluble characteristics [1] [2] [4]. This unexpected high solubility in chloroform, despite its non-polar nature, suggests specific molecular interactions between the morphinan ring system and chloroform molecules [10].

Ether systems show contrasting behavior, with Dextromethorphan Hydrobromide demonstrating practically insoluble characteristics [1] [3] [10]. This poor ether solubility aligns with expectations for a hydrobromide salt in non-polar aprotic solvents lacking hydrogen bonding capabilities.

Intermediate polarity solvents including acetone, isopropyl alcohol, and methylene chloride demonstrate soluble characteristics [9]. These solvents provide sufficient polarity to interact with the ionic components while maintaining compatibility with the hydrophobic structural elements [9].

Solubility Data Summary

Solvent SystemSolubility ClassificationQuantitative DataConcentration
WaterSparingly soluble1.5 g/100 mL at 25°C40 mM
Ethanol (95%)Freely soluble25 g/100 mL100 mM
MethanolVery solubleNot specifiedNot specified
ChloroformFreely solubleNot specifiedNot specified
EtherPractically insolubleNot specifiedNot specified
AcetoneSolubleNot specifiedNot specified
Isopropyl alcoholSolubleNot specifiedNot specified

Thermal Degradation Kinetics and Phase Transition Analysis

The thermal behavior of Dextromethorphan Hydrobromide reveals complex degradation kinetics involving multiple sequential decomposition processes. Comprehensive thermal analysis using thermogravimetric analysis and differential thermal analysis techniques provides detailed insights into the thermal stability profile and decomposition pathways [11].

Multi-Stage Thermal Decomposition

Thermal degradation of Dextromethorphan Hydrobromide monohydrate occurs through four distinct sequential stages across a temperature range extending from 100 degrees Celsius to 600 degrees Celsius [11]. Each stage represents specific molecular processes involving different structural components of the compound.

The initial thermal event occurs between 100 and 150 degrees Celsius, corresponding to a mass loss of 4.1 percent [11]. This process represents the elimination of crystallization water from the monohydrate form, with the peak temperature occurring at 120.8 degrees Celsius [11]. The calculated theoretical mass loss for water elimination is 4.8 percent, indicating excellent correlation between experimental observations and theoretical predictions [11].

The second decomposition stage occurs between 150 and 350 degrees Celsius, involving a substantial mass loss of 32.5 percent [11]. This major thermal event peaks at 287.2 degrees Celsius and represents the primary structural decomposition of the organic framework [11]. Mass spectrometric analysis indicates this stage involves the loss of a three-carbon-seven-hydrogen-nitrogen bridge unit followed by subsequent fragmentation [11].

Advanced Thermal Decomposition Stages

The third thermal decomposition stage spans 350 to 450 degrees Celsius, accounting for 54.57 percent mass loss with peak activity at 378.6 degrees Celsius [11]. This represents the most significant single decomposition event, involving extensive breakdown of the morphinan ring system and formation of various degradation fragments [11].

The final decomposition stage occurs between 450 and 600 degrees Celsius, resulting in 5.68 percent mass loss representing the elimination of remaining structural components [11]. The cumulative mass loss across all decomposition stages totals 96.85 percent, indicating nearly complete thermal degradation under the analytical conditions [11].

Phase Transition Characteristics

The melting point characteristics of Dextromethorphan Hydrobromide depend significantly on the hydration state and purity of the sample. The anhydrous form exhibits melting point ranges between 125 and 127 degrees Celsius [12] [13]. The monohydrate form demonstrates slightly lower melting points, typically ranging from 116 to 120 degrees Celsius, extending up to 126 degrees Celsius depending on sample preparation and measurement conditions [14] [13] [15].

Decomposition accompanies the melting process, as indicated by the notation of decomposition at approximately 126 degrees Celsius [14] [13]. This simultaneous melting and decomposition reflects the thermal instability of the compound at elevated temperatures and the complex nature of the phase transition processes.

Thermal Kinetics Data

Temperature Range (°C)Mass Loss (%)Peak Temperature (°C)Process Description
100-1504.1120.8Crystallization water loss
150-35032.5287.2Primary structural decomposition
350-45054.57378.6Major ring system breakdown
450-6005.68Not specifiedFinal decomposition residue

Hygroscopicity Studies and Hydrate Formation Mechanisms

Dextromethorphan Hydrobromide demonstrates hygroscopic characteristics with moisture uptake behavior that significantly impacts its stability and handling requirements. The compound exists naturally as a monohydrate form, indicating its inherent affinity for water molecules and tendency toward hydrate formation [5] [16].

Moisture Sorption Behavior

Dynamic vapor sorption studies reveal that Dextromethorphan Hydrobromide exhibits Type III isotherm behavior according to International Union of Pure and Applied Chemistry classification [17]. This isotherm type characterizes materials with low moisture uptake at low relative humidity levels but significant moisture sorption at higher humidity conditions [17].

Under controlled humidity conditions below 60 percent relative humidity, the compound demonstrates stable behavior with moisture uptake remaining below 3 percent by mass [17]. This stability range represents acceptable storage conditions for maintaining compound integrity and preventing excessive hydration [17].

At intermediate humidity levels between 60 and 90 percent relative humidity, the compound exhibits moderate moisture uptake with gradual increases in mass. Specific measurements at 90 percent relative humidity indicate moisture uptake values between 4 and 5 percent by mass [17]. At maximum humidity conditions of 100 percent relative humidity, moisture uptake increases to 7 to 8 percent by mass [17].

Hydrate Formation Mechanisms

The formation of the monohydrate crystalline form occurs through specific molecular interactions between water molecules and the ionic components of the hydrobromide salt . The bromide anion provides a hydrogen bonding acceptor site, while the protonated nitrogen center serves as a hydrogen bonding donor, facilitating ordered water incorporation into the crystal lattice structure .

Hydrate formation requires specific humidity and water activity conditions to achieve thermodynamic stability . The monohydrate form represents the most stable hydrated state under normal atmospheric conditions, with higher hydration states requiring more extreme humidity conditions . The water molecule in the monohydrate structure occupies specific crystallographic positions that optimize hydrogen bonding interactions with the ionic components .

Hygroscopicity Profile Data

Relative Humidity (%)Moisture Uptake (%)Storage RecommendationStability Assessment
<60<3Safe storage conditionsStable behavior
60-90Moderate uptakeMonitor environmental conditionsGradual moisture gain
904-5Avoid prolonged exposureSignificant uptake
1007-8Avoid exposureHigh moisture content

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

351.11978 g/mol

Monoisotopic Mass

351.11978 g/mol

Heavy Atom Count

21

UNII

Z0CG3115FG

Related CAS

125-71-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 154 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 153 of 154 companies with hazard statement code(s):;
H302 (99.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (39.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nuedexta is indicated for the symptomatic treatment of pseudobulbar affect (PBA) in adults. Efficacy has only been studied in patients with underlying amyotrophic lateral sclerosis or multiple sclerosis.
Treatment of pseudobulbar affect (uncontrollable laughing and/or crying)

Pharmacology

Dextromethorphan Hydrobromide is the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.

MeSH Pharmacological Classification

Antitussive Agents

ATC Code

N07XX59

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

125-69-9

Wikipedia

Dextromethorphan hydrobromide

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
[1]. Schwartz, A.R., A.F. Pizon, and D.E. Brooks, Dextromethorphan-induced serotonin syndrome. Clin Toxicol (Phila), 2008. 46(8): p. 771-3.

[2]. Shin, E.J., et al., Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats. Neurochem Int, 2007. 50(6): p. 791-9.

[3]. Shin, E.J., et al., The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan. Br J Pharmacol, 2005. 144(7): p. 908-18.

Explore Compound Types